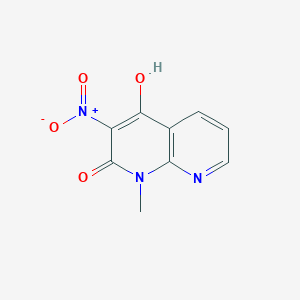![molecular formula C10H14BN3O2 B11885382 Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- CAS No. 869670-79-1](/img/structure/B11885382.png)
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent complexes with diols, amino acids, and other Lewis bases, making them valuable in various chemical and biological applications .
Métodos De Preparación
The synthesis of boronic acid, [2-(1-pyrrolidinylazo)phenyl]- typically involves the reaction of an aryl halide with a boronic ester or boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows:
Suzuki-Miyaura Coupling:
Industrial production methods often involve similar coupling reactions but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a borate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters with diols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and diols for ester formation. Major products formed from these reactions include borate esters, boronic anhydrides, and boronate esters .
Aplicaciones Científicas De Investigación
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of sensors for detecting sugars and other biomolecules due to its ability to form reversible complexes with diols.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the design of enzyme inhibitors and drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of boronic acid, [2-(1-pyrrolidinylazo)phenyl]- involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is facilitated by the boron atom’s vacant p-orbital, which allows it to accept electron pairs from nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis .
Comparación Con Compuestos Similares
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Similar in structure but lacks the pyrrolidinylazo group, making it less versatile in certain applications.
Formylphenylboronic Acid: Contains a formyl group, which provides different reactivity and applications in organic synthesis and medicinal chemistry.
Octylboronic Acid: Features a longer alkyl chain, which affects its solubility and interaction with other molecules
The unique pyrrolidinylazo group in boronic acid, [2-(1-pyrrolidinylazo)phenyl]-, provides distinct chemical properties and reactivity, making it valuable in specialized applications.
Propiedades
Número CAS |
869670-79-1 |
|---|---|
Fórmula molecular |
C10H14BN3O2 |
Peso molecular |
219.05 g/mol |
Nombre IUPAC |
[2-(pyrrolidin-1-yldiazenyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BN3O2/c15-11(16)9-5-1-2-6-10(9)12-13-14-7-3-4-8-14/h1-2,5-6,15-16H,3-4,7-8H2 |
Clave InChI |
DYHPTAVIEHOTQV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1N=NN2CCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




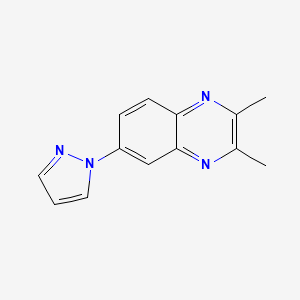
![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)


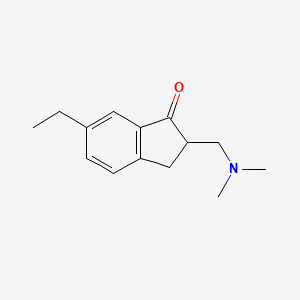
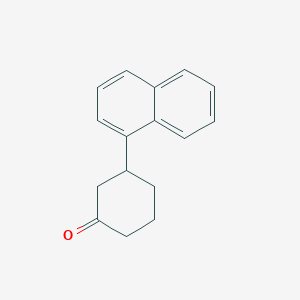


![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
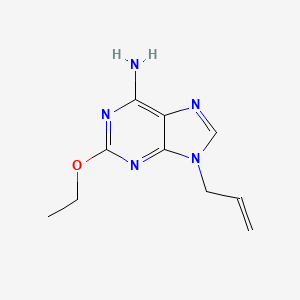
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)
